molecular formula C20H15NO B11946220 N-benzo[c]phenanthren-5-ylacetamide CAS No. 4176-51-6

N-benzo[c]phenanthren-5-ylacetamide

Cat. No.: B11946220
CAS No.: 4176-51-6
M. Wt: 285.3 g/mol
InChI Key: LWSVQCZFTDZZFH-UHFFFAOYSA-N
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Description

N-benzo[c]phenanthren-5-ylacetamide is a synthetic organic compound designed for advanced chemical and pharmacological research. Its structure incorporates the benzo[c]phenanthrene skeleton, a polycyclic aromatic system of significant research interest due to its structural similarity to alkaloids found in nature, which are known for diverse biological activities . This acetamide derivative is intended for use as a key intermediate or building block in medicinal chemistry, particularly in the development and exploration of novel heterocyclic compounds . Heterocycles are fundamental in drug discovery, with over 90% of new drugs containing these structures, and they play critical roles in targeting various disease mechanisms . Researchers can utilize this compound to synthesize new molecules for screening against a range of biological targets. Its core structure suggests potential applicability in projects involving anticancer and antibacterial agent development, as related 4-thiazolidinone-based heterocycles have demonstrated cytotoxic effects on human cancer cell lines and anti-biofilm properties . This product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or personal use.

Properties

CAS No.

4176-51-6

Molecular Formula

C20H15NO

Molecular Weight

285.3 g/mol

IUPAC Name

N-benzo[c]phenanthren-5-ylacetamide

InChI

InChI=1S/C20H15NO/c1-13(22)21-19-12-15-11-10-14-6-2-3-7-16(14)20(15)18-9-5-4-8-17(18)19/h2-12H,1H3,(H,21,22)

InChI Key

LWSVQCZFTDZZFH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC2=C(C3=CC=CC=C3C=C2)C4=CC=CC=C41

Origin of Product

United States

Preparation Methods

Reaction Overview

The Suzuki-Miyaura coupling is a cornerstone for constructing biaryl systems in benzo[c]phenanthrene derivatives. A representative synthesis involves reacting benzo[c]phenanthren-5-ylboronic acid with 1-phenyl-2-(4-bromophenyl)benzimidazole under palladium catalysis.

Detailed Protocol

  • Catalyst System : Palladium(II) acetate (0.5 mol%) and tri-o-tolylphosphine (6 mol%)

  • Base : Tripotassium phosphate (120 mmol)

  • Solvent System : Toluene/dioxane/water (300:100:400 mL)

  • Conditions : Reflux for 16 hours

  • Workup : Filtration, sequential washing with toluene, ethanol-water (1:1), and ethanol, followed by triple recrystallization from DMF

  • Yield : 67.8% with 99.9% purity (HPLC).

This method leverages the stability of boronic acids and the selectivity of palladium catalysts for aryl-aryl bond formation. The mixed solvent system enhances reagent solubility while facilitating phase separation during workup.

Rhodium-Catalyzed Nitro Reduction/Acetylation

Direct Amidation Strategy

A Rh₂(CO)₄Cl₂/DPPP/NaI/W(CO)₆ catalytic system enables one-pot conversion of nitrobenzenes to acetamides. For benzo[c]phenanthrene derivatives, this approach would require a nitro-substituted precursor.

Key Reaction Parameters

  • Catalysts : Rh₂(CO)₄Cl₂ (2 mol%), DPPP (6 mol%), NaI (30 mol%), W(CO)₆ (1 mmol)

  • Additives : Na₃PO₄ (0.75 mmol)

  • Solvent : Dimethyl carbonate (DMC)

  • Conditions : 120°C for 24 hours under nitrogen

  • Purification : Flash chromatography (PE/EA gradients)

  • Typical Yields : 85–99% for analogous acetamides.

This method circumvents intermediate isolation steps by combining nitro reduction (likely via in situ generated CO as a reductant) with acetylation. The use of DMC as a green solvent enhances sustainability.

Multi-Component Cyclocondensation

Reaction Optimization

  • Components : Aldehyde (1 eq), malononitrile (1 eq), 1-tetralone (1 eq), NH₄OAc (2 eq)

  • Conditions : Ethanol, reflux, 6–8 hours

  • Yields : 72–84% for dihydrophenanthrenes.

Subsequent acetylation of amine intermediates (e.g., using acetic anhydride/H₂SO₄) could yield the target compound. However, literature reports indicate challenges in cyclizing these amines to heterocycles, favoring N,N-diacetylation instead.

Comparative Analysis of Methods

Parameter Suzuki-Miyaura Rhodium Catalysis Multi-Component
Starting MaterialsBoronic acid + aryl halideNitroareneAldehyde + tetralone
Catalyst CostModerateHighLow
Reaction Time16 hours24 hours6–8 hours
Yield67.8%85–99%72–84%
Purification ComplexityHigh (recrystallization)Moderate (chromatography)Moderate (chromatography)

The Suzuki method provides direct access to the target scaffold but requires pre-functionalized boronic acids. The rhodium approach offers excellent yields for nitro-containing precursors but involves costly catalysts. Multi-component synthesis is atom-economical but necessitates additional steps for acetamide installation.

Mechanistic Considerations

Palladium-Catalyzed Pathway

The catalytic cycle involves oxidative addition of the aryl halide to Pd(0), transmetallation with the boronic acid, and reductive elimination to form the biaryl bond. Tri-o-tolylphosphine enhances catalyst stability by preventing palladium aggregation.

Rhodium-Mediated Process

W(CO)₆ likely decomposes under heat to release CO, reducing Rh(II) to Rh(I). Nitroarenes are reduced to hydroxylamines, which undergo nucleophilic attack by acetate (from DMC decomposition) to form acetamides. NaI may facilitate halide exchange, stabilizing intermediate rhodium species.

Cyclocondensation Chemistry

Base-mediated Knoevenagel condensation between the aldehyde and malononitrile forms an α,β-unsaturated nitrile, which undergoes Michael addition with 1-tetralone. Ammonium acetate facilitates both imine formation and cyclization.

Challenges and Limitations

  • Suzuki Reaction : Sensitivity to oxygen and moisture necessitates rigorous anhydrous conditions.

  • Rhodium System : Catalyst loading and cost may impede large-scale applications.

  • Multi-Component Route : Limited regiocontrol in polycyclic systems and competing side reactions.

Chemical Reactions Analysis

Types of Reactions

N-benzo[c]phenanthren-5-ylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced phenanthrene derivatives.

    Substitution: Halogenated phenanthrene derivatives.

Mechanism of Action

The mechanism of action of N-benzo[c]phenanthren-5-ylacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, affecting their function and leading to various biological effects. For example, it may inhibit the activity of certain enzymes or interfere with DNA replication and transcription .

Comparison with Similar Compounds

Benzo-Fused Heterocyclic Acetamides

  • N-BENZO[1,3]DIOXOL-5-YL-2-(3-FORMYL-INDOL-1-YL)-ACETAMIDE (CAS: 294889-52-4):

    • Structure : Combines a benzodioxol moiety (electron-rich oxygen heterocycle) with an indole-formyl group.
    • Molecular Weight : 322.3 g/mol, larger than N-benzo[c]phenanthren-5-ylacetamide (285.34 g/mol) due to the indole substituent.
    • Applications : Used as an intermediate or active pharmaceutical ingredient (API) in drug synthesis .
  • N-BENZO[1,2,5]THIADIAZOL-5-YL-2-CHLORO-ACETAMIDE (CAS: 842956-21-2): Structure: Features a benzothiadiazole ring (sulfur and nitrogen heterocycle) with a chloroacetamide group. Molecular Weight: 204.65 g/mol, smaller than the target compound.

Polyaromatic and Simple Aromatic Acetamides

  • 2-Phenylacetamide (CAS: 103-81-1): Structure: Simplest aromatic acetamide with a single benzene ring. Molecular Weight: 135.16 g/mol, significantly smaller than benzo[c]phenanthrene derivatives.

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) logP Key Features
This compound* C₂₀H₁₅NO 285.34 ~3.5† PAH core, potential DNA interaction
N-BENZO[1,3]DIOXOL-5-YL-2-(3-FORMYL-INDOL-1-YL)-ACETAMIDE C₁₈H₁₄N₂O₄ 322.3 ~3.5 Benzodioxol, indole-formyl group
N-(1,3-Benzodioxol-5-yl)-2-(2-bromo-4-methylphenoxy)acetamide C₁₆H₁₄BrNO₄ 364.19 4.15 High lipophilicity, bromophenoxy substituent
2-Phenylacetamide C₈H₉NO 135.16 ~1.0 Simple aromatic backbone

*†Estimated based on PAH hydrophobicity.

Key Observations :

  • Lipophilicity : Benzo[c]phenanthrenyl and benzodioxol derivatives exhibit higher logP values (>3.5) compared to 2-phenylacetamide (logP ~1.0), suggesting better membrane permeability .
  • Steric Effects : The bulky benzo[c]phenanthrene core may hinder binding to enzymatic pockets compared to smaller heterocycles like benzodioxol .

Antimicrobial and Plant Growth Regulation

  • coli. Acts as a plant growth regulator, promoting root elongation at low concentrations (10⁻⁴ M) .
  • This compound: No direct data, but PAHs are often associated with cytotoxicity or mutagenicity, suggesting possible anticancer or genotoxic effects.

Q & A

Q. What are the key synthetic pathways for N-benzo[c]phenanthren-5-ylacetamide, and how are critical reaction parameters optimized?

this compound can be synthesized via multi-step reactions involving halogenated intermediates and nucleophilic substitutions. For example, analogs like 2-azido-N-phenylacetamides are synthesized by refluxing 2-chloro-N-phenylacetamides with sodium azide in a toluene-water mixture, monitored by TLC using hexane:ethyl acetate (9:1) . Key parameters include solvent selection (e.g., DMF for polar intermediates), reaction time (5–7 hours for azide formation), and purification methods (crystallization or column chromatography). Temperature control during cyclization steps is critical to avoid side reactions .

Q. Which spectroscopic and chromatographic methods are essential for structural confirmation and purity assessment?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the aromatic and acetamide moieties, while Mass Spectrometry (MS) verifies molecular weight and fragmentation patterns . High-Performance Liquid Chromatography (HPLC) ensures purity (>95%), particularly for isomers with subtle structural differences. Vibrational spectroscopy (FT-IR) complements these methods by identifying functional groups like C=O stretches (~1650 cm⁻¹) .

Q. How do computational methods enhance the understanding of this compound’s electronic and steric properties?

Density Functional Theory (DFT) calculations predict electron density distribution, reactive sites (e.g., electrophilic nitrophenyl groups), and stability of intermediates. Computational modeling also aids in interpreting vibrational spectra by simulating IR-active modes, resolving ambiguities in experimental data .

Advanced Research Questions

Q. How can researchers address contradictions in reported bioactivity data across structural analogs?

Discrepancies in bioactivity (e.g., enzyme inhibition vs. no activity) may arise from differences in substituent positioning or purity. Researchers should:

  • Compare dose-response curves across analogs (e.g., 2-fluoro vs. nitro derivatives) .
  • Validate assays using standardized protocols (e.g., IC₅₀ measurements with positive controls).
  • Perform molecular docking to assess binding affinity variations due to steric hindrance .

Q. What strategies optimize reaction yields in multi-step syntheses of polycyclic acetamides?

Yield optimization involves:

  • Catalyst screening : Palladium catalysts for cross-coupling steps improve regioselectivity .
  • Solvent polarity adjustment : Polar aprotic solvents (e.g., DMSO) enhance cyclization efficiency.
  • In-line monitoring : Real-time UV-Vis or TLC tracking minimizes over-reaction byproducts .

Q. Which in vitro models are suitable for evaluating its pharmacological potential?

  • Cancer cell lines : Use MTT assays to test cytotoxicity, focusing on pathways like apoptosis (e.g., caspase-3 activation).
  • Enzyme inhibition : Kinase or protease assays with fluorogenic substrates quantify target engagement .
  • Receptor binding : Radioligand displacement studies (e.g., for GPCRs) identify competitive antagonism .

Q. How can spectral data inconsistencies (e.g., NMR splitting patterns) be resolved?

  • Variable Temperature NMR : Resolves dynamic effects causing peak broadening.
  • COSY/NOESY : Assigns coupling in crowded aromatic regions.
  • Cross-validation : Compare experimental data with DFT-simulated chemical shifts .

Q. What regioselective functionalization strategies enable targeted modifications of the benzo[c]phenanthrene core?

  • Protecting groups : Use tert-butoxycarbonyl (Boc) to shield reactive amines during nitration .
  • Directed ortho-metalation : Lithium bases direct substitutions to specific positions on the aromatic ring.
  • Microwave-assisted synthesis : Accelerates regioselective cycloadditions with reduced side products .

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